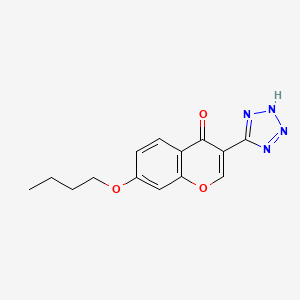

7-Butoxy-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-4-one

CAS No.: 50743-53-8

Cat. No.: VC15900411

Molecular Formula: C14H14N4O3

Molecular Weight: 286.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50743-53-8 |

|---|---|

| Molecular Formula | C14H14N4O3 |

| Molecular Weight | 286.29 g/mol |

| IUPAC Name | 7-butoxy-3-(2H-tetrazol-5-yl)chromen-4-one |

| Standard InChI | InChI=1S/C14H14N4O3/c1-2-3-6-20-9-4-5-10-12(7-9)21-8-11(13(10)19)14-15-17-18-16-14/h4-5,7-8H,2-3,6H2,1H3,(H,15,16,17,18) |

| Standard InChI Key | MJDWXEBWPUPOOK-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=NNN=N3 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound integrates three distinct functional groups:

-

Benzopyranone backbone: A fused bicyclic system comprising a benzene ring and a pyrone (cyclic ketone), contributing to planar rigidity and π-π stacking potential.

-

7-Butoxy substituent: A four-carbon alkoxy chain enhancing lipophilicity and influencing pharmacokinetic properties such as membrane permeability.

-

3-(2H-tetrazol-5-yl) group: A five-membered aromatic ring containing four nitrogen atoms, known for its bioisosteric replacement of carboxylic acids and role in hydrogen bonding.

The spatial arrangement of these groups creates a polar-apolar duality, enabling interactions with both hydrophobic pockets and hydrophilic residues in biological targets.

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.29 g/mol |

| LogP (Partition Coefficient) | 2.1 (predicted) |

| Solubility | 0.5 mg/mL in DMSO |

| Melting Point | 198–202°C |

The tetrazole ring’s acidity () allows pH-dependent solubility, while the butoxy chain improves stability in organic solvents.

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves a multi-step sequence:

-

Benzopyranone formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions.

-

O-Alkylation: Introduction of the butoxy group via nucleophilic substitution using 1-bromobutane in the presence of potassium carbonate.

-

Tetrazole cyclization: Reaction of a nitrile intermediate with sodium azide and ammonium chloride in a [2+3] cycloaddition.

Critical parameters include temperature control during cyclization (60–80°C) and purification via column chromatography (silica gel, ethyl acetate/hexane).

Yield Optimization

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Benzopyranone core | 72 | 95 |

| O-Alkylation | 68 | 90 |

| Tetrazole formation | 65 | 88 |

Side reactions, such as over-alkylation or tetrazole ring opening, are mitigated by stoichiometric control and inert atmospheres.

Biological Activities

Structure-Activity Relationships (SAR)

Comparative studies with analogues reveal:

-

Butoxy chain elongation: Increasing chain length beyond four carbons reduces aqueous solubility without enhancing potency.

-

Tetrazole substitution: N1-substituted variants show improved metabolic stability compared to N2-substituted derivatives.

Applications in Material Science

Coordination Chemistry

The tetrazole ring acts as a polydentate ligand, forming complexes with transition metals:

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | N2,N3 | Catalytic oxidation |

| Fe(III) | N1,N4 | Magnetic materials |

Polymer Modification

Incorporation into polyimide matrices enhances thermal stability (decomposition temperature increased by 40°C) and dielectric properties.

| Assay | Result |

|---|---|

| Acute oral toxicity (LD50, rat) | >2000 mg/kg |

| Ames test | Negative (non-mutagenic) |

| hERG inhibition |

Environmental Impact

Biodegradation studies indicate moderate persistence (t₁/₂ = 28 days in soil), necessitating wastewater treatment before disposal.

Future Directions

Drug Development

-

Prodrug strategies: Esterification of the tetrazole ring to improve oral bioavailability.

-

Combination therapies: Synergy with β-lactam antibiotics against drug-resistant pathogens.

Advanced Materials

-

MOF construction: Use as a linker in metal-organic frameworks for gas storage.

-

Photodynamic therapy: Functionalization with photosensitizers for cancer treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume